Iyptngytr

Description

Properties

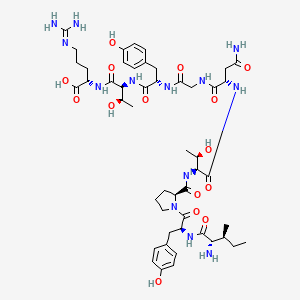

Molecular Formula |

C49H73N13O15 |

|---|---|

Molecular Weight |

1084.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C49H73N13O15/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |

InChI Key |

WQWLVFWIZHYUJC-ROJRYPEQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Significance of IYPTNGYTR in Trastuzumab Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The monoclonal antibody Trastuzumab has revolutionized the treatment of HER2-positive cancers. Ensuring its efficacy and safety requires a deep understanding of its structural integrity and potential modifications. This technical guide delves into the significance of the deamidation-sensitive signature peptide, IYPTNGYTR, a critical quality attribute in Trastuzumab research and development. Deamidation of the asparagine residue (Asn55) within this peptide, located in the complementarity-determining region (CDR) of the heavy chain, can have profound implications for the antibody's stability, binding affinity, and ultimately, its therapeutic function. This document provides a comprehensive overview of the analytical methodologies used to monitor this modification, quantitative data from relevant studies, and the biological context of Trastuzumab's mechanism of action.

Introduction: IYPTNGYTR as a Critical Quality Attribute

IYPTNGYTR is a signature peptide generated from the tryptic digestion of the Trastuzumab heavy chain. Its significance lies in its susceptibility to deamidation at the asparagine (N) residue, converting it to aspartic acid (D) or isoaspartic acid (isoD)[1][2][3]. This post-translational modification is a critical quality attribute (CQA) for Trastuzumab as it occurs in the complementarity-determining region 2 (CDR2), a key area for antigen binding[1][2].

Alterations in the CDR can potentially impact the antibody's binding affinity to the HER2 receptor, thereby affecting its therapeutic efficacy. Monitoring the extent of deamidation of IYPTNGYTR is therefore crucial during drug development, manufacturing, and for understanding its in vivo biotransformation. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for the precise quantification of the native IYPTNGYTR peptide and its deamidated variants.

Quantitative Analysis of IYPTNGYTR Deamidation

The deamidation of IYPTNGYTR has been quantified in various studies under both in vitro and in vivo conditions. These studies highlight the propensity of this modification and its potential impact on the therapeutic product.

| Condition | Analyte | Extent of Deamidation (%) | Reference |

| In vitro forced degradation (56 days, 37°C, pH 8) | Trastuzumab | 37.5 | |

| In vivo (breast cancer patients) | Trastuzumab | up to 25 | |

| In vitro forced deamidation (56 days) | Trastuzumab | 40 | |

| In vivo (breast cancer patients) | Trastuzumab | up to 47 | |

| In vitro stress (4 weeks, 37°C, free trastuzumab) | Hc-Asn-55 | 20 | |

| In vitro stress (4 weeks, 37°C, trastuzumab-HER2 complex) | Hc-Asn-55 | ~3 |

Experimental Protocols: Quantification of IYPTNGYTR and its Deamidated Products

The following is a generalized protocol for the quantification of IYPTNGYTR and its deamidated forms in human plasma using LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature.

Sample Preparation

-

Plasma Collection : Collect blood samples from patients in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

-

Denaturation, Reduction, and Alkylation :

-

To 50 µL of plasma, add a denaturing agent (e.g., 6 M guanidine HCl).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 20 mM and incubate at 60°C for 1 hour.

-

Alkylate cysteine residues by adding iodoacetamide (IAM) to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes.

-

-

Tryptic Digestion :

-

Dilute the sample to reduce the concentration of the denaturant.

-

Add sequencing-grade modified trypsin at a protein-to-enzyme ratio of approximately 25:1 (w/w).

-

Incubate at 37°C for 3 hours at a controlled pH of 7 to minimize in-vitro deamidation.

-

Quench the digestion by adding an acid (e.g., 0.1% formic acid).

-

LC-MS/MS Analysis

-

Chromatography :

-

Use a C18 reversed-phase column for peptide separation.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

-

Mass Spectrometry :

-

Operate the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) to quantify the target peptides. The transitions for the native peptide (IYPTNGYTR) and its deamidated products (IYPTDGYTR and IYPTisoDGYTR) should be optimized for the specific instrument used. A stable isotope-labeled internal standard peptide should be used for accurate quantification.

-

Visualizing Key Processes

Experimental Workflow for IYPTNGYTR Analysis

Caption: Experimental workflow for the quantification of IYPTNGYTR and its deamidated forms.

HER2 Signaling Pathway and Trastuzumab's Mechanism of Action

Caption: Simplified HER2 signaling pathway and the inhibitory mechanisms of Trastuzumab.

Biological and Clinical Significance

The deamidation of Asn55 in the IYPTNGYTR peptide can lead to a loss of binding to anti-idiotypic antibodies used in ELISA assays, potentially leading to an underestimation of the total Trastuzumab concentration. More critically, since this modification occurs within the CDR, it has been shown to correlate with a loss of receptor binding and a decreased ability to inhibit the growth of breast cancer cells in vitro.

Trastuzumab exerts its anti-tumor effects through several mechanisms:

-

Inhibition of HER2 Dimerization : By binding to the extracellular domain of HER2, Trastuzumab prevents its dimerization with other HER family members, thereby inhibiting downstream signaling pathways like the PI3K/AKT and MAPK pathways that promote cell proliferation and survival.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : The Fc region of Trastuzumab can be recognized by immune cells (e.g., natural killer cells), leading to the destruction of the tumor cell.

-

Inhibition of Ectodomain Cleavage : Trastuzumab can prevent the shedding of the HER2 extracellular domain, a process that can lead to a constitutively active form of the receptor.

The structural integrity of the CDRs is paramount for the primary mechanism of blocking HER2 signaling. Therefore, modifications like the deamidation of IYPTNGYTR are of significant interest as they may lead to drug resistance or reduced efficacy.

Conclusion

The peptide IYPTNGYTR serves as a critical indicator of Trastuzumab's stability and potential efficacy. Its deamidation at Asn55 is a key post-translational modification that requires rigorous monitoring throughout the drug's lifecycle. The use of advanced analytical techniques, such as LC-MS/MS, allows for the precise quantification of this modification, providing valuable insights for process optimization, formulation development, and clinical monitoring. A thorough understanding of the analytical methodologies and the biological implications of IYPTNGYTR deamidation is essential for ensuring the quality and therapeutic effectiveness of Trastuzumab.

References

The Role of IYPTNGYTR as a Signature Peptide for Trastuzumab: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the IYPTNGYTR peptide, a critical signature peptide of the therapeutic monoclonal antibody, Trastuzumab. Its significance lies in its location within the antibody's heavy chain Complementarity Determining Region 2 (CDR2) and its susceptibility to deamidation, a post-translational modification that can impact the drug's efficacy and provides a key indicator for its bioanalytical monitoring.

IYPTNGYTR: A Key Peptide in Trastuzumab's Heavy Chain

The peptide with the sequence Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine (IYPTNGYTR) is a tryptic peptide derived from the heavy chain of Trastuzumab.[1] Its importance stems from the presence of an asparagine residue at position 55 (Asn55), which is located within the CDR2.[1][2] The CDRs are the hypervariable regions of an antibody that are primarily responsible for binding to the target antigen, in this case, the Human Epidermal Growth Factor Receptor 2 (HER2).

The location of Asn55 within the CDR2 suggests its potential involvement in the interaction with HER2. This is supported by findings that complex formation between Trastuzumab and HER2 protects Asn55 from deamidation, indicating that this residue is part of the binding interface.[3][4]

Deamidation of IYPTNGYTR (Asn55) and its Consequences

Deamidation is a common chemical modification of proteins where an asparagine residue is converted to aspartic acid or isoaspartic acid. In the context of IYPTNGYTR, the deamidation of Asn55 is a critical quality attribute to monitor as it can have significant consequences for Trastuzumab's function.

Impact on HER2 Binding and Pharmacological Activity

Studies have shown that deamidation within the CDRs of Trastuzumab can lead to a reduction in its binding affinity for the HER2 receptor. This modification introduces a negative charge into the antigen-binding site, which can disrupt the electrostatic interactions necessary for a stable antibody-antigen complex. A decrease in binding affinity can, in turn, diminish the therapeutic efficacy of Trastuzumab. Research has demonstrated that deamidated Trastuzumab loses its ability to inhibit the growth of breast cancer cells in viability assays, directly linking this modification to a loss of pharmacological activity.

Quantitative Analysis of Deamidation

The deamidation of Asn55 can be monitored both in vitro and in vivo. Forced degradation studies and analysis of samples from patients undergoing Trastuzumab treatment have revealed significant levels of deamidation.

| Condition | Analyte | Deamidation Level | Reference |

| 56-day in vitro forced degradation | Trastuzumab | Up to 40% | |

| Breast cancer patient samples | Trastuzumab | Up to 47% | |

| 56-day in vitro forced degradation | Pertuzumab | Up to 68% | |

| Breast cancer patient samples | Pertuzumab | Up to 35% | |

| 15-day in vivo administration (mouse) | Trastuzumab (HC-Asn55) | Moderately affected (2% to 8%) | |

| 12-day in vitro incubation (PBS) | Trastuzumab (HC-Asn55) | Moderately affected (2% to 6%) | |

| 12-day in vitro incubation (mouse serum) | Trastuzumab (HC-Asn55) | Moderately affected (2% to 10%) |

Experimental Protocols for Monitoring IYPTNGYTR Deamidation

Several analytical techniques are employed to monitor the deamidation of IYPTNGYTR and assess its impact on Trastuzumab.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantitative analysis of Trastuzumab and its deamidated forms.

-

Sample Preparation and Digestion:

-

A small volume of plasma (e.g., 50 µL) is used.

-

Trastuzumab is denatured and reduced.

-

The protein is digested with trypsin at a controlled pH (typically pH 7) for a specific duration (e.g., 3 hours) at 37°C. This pH is chosen to minimize artificial deamidation during sample preparation.

-

-

LC Separation:

-

The resulting peptides are separated using a reverse-phase liquid chromatography column (e.g., BEH C18).

-

A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid) is used to elute the peptides.

-

-

MS/MS Detection:

-

A mass spectrometer operating in selected reaction monitoring (SRM) mode is used for detection.

-

Specific precursor-to-fragment ion transitions are monitored for the IYPTNGYTR peptide and its deamidated products (IYPTDGYTR and IYPTisoDGYTR), as well as a stable signature peptide (e.g., FTISADTSK) for normalization.

-

Cation-Exchange Chromatography (CEX)

CEX separates proteins based on differences in their surface charge. Deamidation introduces a negative charge, allowing for the separation of deamidated Trastuzumab variants from the native form.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system with a strong or weak cation-exchange column (e.g., IEC SP-FT 4A or ProPac WCX-10) is used.

-

Mobile Phases:

-

Mobile Phase A: A low ionic strength buffer at a specific pH (e.g., 20 mM MES, pH 7.0).

-

Mobile Phase B: Mobile Phase A with the addition of a salt (e.g., 0.5 M NaCl) to create a salt gradient.

-

-

Gradient: A linear gradient of increasing salt concentration is applied to elute the bound proteins. The more negatively charged (deamidated) variants will elute earlier.

-

Detection: Proteins are detected by UV absorbance at 280 nm.

Size-Exclusion Chromatography (SEC)

SEC is used to study the formation and stability of the Trastuzumab-HER2 complex.

-

Instrumentation: An HPLC system equipped with a size-exclusion column (e.g., TSKgel SuperSW mAb HR).

-

Mobile Phase: An isocratic mobile phase is used, typically a phosphate buffer with a salt (e.g., 50 mM phosphate buffer, pH 6.5, with 450 mM NaCl).

-

Analysis: The formation of the higher molecular weight Trastuzumab-HER2 complex can be monitored by observing the appearance of a new peak with a shorter retention time compared to Trastuzumab and HER2 alone. This technique can be used to assess how modifications like deamidation might affect the formation of this complex.

Signaling Pathways and Experimental Workflows

Trastuzumab exerts its anti-cancer effects by binding to HER2 and inhibiting downstream signaling pathways that promote cell proliferation and survival. The deamidation of IYPTNGYTR, by reducing binding affinity, can attenuate this inhibition.

Trastuzumab Signaling Inhibition Pathway

Caption: Trastuzumab inhibits HER2-mediated signaling, primarily through the PI3K/AKT pathway. Deamidation of the IYPTNGYTR peptide can reduce Trastuzumab's binding affinity to HER2, thereby impairing its inhibitory function.

Experimental Workflow for Deamidation Analysis

Caption: Workflow for the analysis of IYPTNGYTR deamidation in Trastuzumab from biological samples.

Conclusion

The IYPTNGYTR peptide is a crucial signature for the monoclonal antibody Trastuzumab, not only for its utility in bioanalytical assays but also for its direct relevance to the drug's mechanism of action. The deamidation of Asn55 within this peptide serves as a critical quality attribute that can significantly impact the binding affinity of Trastuzumab to its target, HER2, and consequently, its therapeutic efficacy. A thorough understanding and monitoring of the deamidation status of IYPTNGYTR are therefore essential for the development, manufacturing, and clinical application of Trastuzumab and its biosimilars. This guide provides a foundational understanding for researchers and professionals in the field to further explore the implications of this important peptide.

References

- 1. research.rug.nl [research.rug.nl]

- 2. d-nb.info [d-nb.info]

- 3. Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Trastuzumab-HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of IYPTNGYTR Deamidation on Trastuzumab: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deamidation of the IYPTNGYTR peptide sequence within the monoclonal antibody, Trastuzumab. Deamidation, a common post-translational modification, can significantly impact the stability, efficacy, and safety of biotherapeutics. Understanding the mechanisms and consequences of deamidation at this specific site is crucial for the development and quality control of Trastuzumab and related antibody-based therapies.

Introduction: The Significance of IYPTNGYTR Deamidation

Trastuzumab is a humanized monoclonal antibody that targets the HER2 receptor, a key driver in certain types of breast cancer. The efficacy of Trastuzumab is intrinsically linked to its structural integrity. The peptide sequence IYPTNGYTR is located within the Complementarity Determining Region (CDR) of Trastuzumab's heavy chain, a critical area for antigen binding. The asparagine (N) residue within this sequence has been identified as a "hotspot" for deamidation, a chemical process where the side-chain amide group is hydrolyzed to a carboxylic acid. This conversion results in the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) residues.[1][2][3][4]

This seemingly minor chemical modification can have profound consequences, including:

-

Altered Charge Heterogeneity: The introduction of a negatively charged carboxylic acid group changes the isoelectric point of the antibody, leading to charge variants that can be detected by analytical techniques like ion-exchange chromatography.[5]

-

Reduced Binding Affinity: Deamidation within the CDR can disrupt the precise three-dimensional structure required for optimal binding to the HER2 receptor, potentially leading to a decrease in the drug's potency.

-

Decreased Pharmacological Activity: Studies have shown that deamidated Trastuzumab exhibits a reduced ability to inhibit the growth of breast cancer cells.

This guide will delve into the quantitative aspects of IYPTNGYTR deamidation, detail the experimental protocols used for its analysis, and provide visual representations of the underlying chemical and analytical processes.

Quantitative Analysis of Trastuzumab Deamidation

The extent of deamidation at the IYPTNGYTR sequence has been quantified under various conditions, including in vitro forced degradation studies and in vivo samples from patients. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Deamidation of Trastuzumab

| Study Type | Incubation Conditions | Duration | Extent of Deamidation | Reference(s) |

| Forced Degradation | pH 8 | 56 days | 37.5% decrease in non-deamidated form | |

| Forced Degradation | Not specified | 56 days | 40% deamidated | |

| Forced Degradation | Plasma | 56 days | Up to 37% of total drug concentration | |

| Stress Study (Free Trastuzumab) | Physiological conditions (37°C) | 4 weeks | ~20% deamidation at Hc-Asn-55 | |

| Stress Study (Trastuzumab-HER2 Complex) | Physiological conditions (37°C) | 4 weeks | ~3% deamidation at Hc-Asn-55 |

Table 2: In Vivo Deamidation of Trastuzumab in Patient Samples

| Patient Population | Treatment Duration | Extent of Deamidation | Reference(s) |

| Breast Cancer Patients | Several months | Up to 25% | |

| Breast Cancer Patients | Not specified | Up to 47% | |

| Breast Cancer Patient | 365 days | 24% |

Experimental Protocols for Deamidation Analysis

The primary method for the identification and quantification of deamidation at the IYPTNGYTR sequence is liquid chromatography-mass spectrometry (LC-MS/MS) based peptide mapping. This approach allows for the precise localization and measurement of this modification.

Core Methodology: LC-MS/MS Peptide Mapping

The general workflow for analyzing Trastuzumab deamidation involves several key steps:

-

Sample Preparation: Trastuzumab is isolated from the sample matrix (e.g., plasma, formulation buffer).

-

Denaturation, Reduction, and Alkylation: The antibody's three-dimensional structure is unfolded to allow for enzymatic access. Disulfide bonds are cleaved and the resulting cysteine residues are capped to prevent refolding.

-

Enzymatic Digestion: A protease, typically trypsin, is used to cleave the antibody into smaller peptides. Trypsin cleaves C-terminal to arginine and lysine residues.

-

LC Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). This separation is based on the hydrophobicity of the peptides.

-

Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer.

-

MS1 (Full Scan): The mass-to-charge ratio (m/z) of the intact peptides is measured, allowing for the identification of the native IYPTNGYTR peptide and its deamidated forms (which will have a mass shift of +1 Da).

-

MS2 (Tandem MS/MS): Selected peptides are fragmented, and the m/z of the resulting fragment ions is measured. This fragmentation pattern provides sequence information, confirming the identity of the peptide and pinpointing the site of deamidation.

-

Detailed Protocol Example: Quantitative Determination in Human Plasma

The following is a representative protocol for the quantitative analysis of IYPTNGYTR deamidation in human plasma, based on published methods.

1. Sample Preparation:

-

A small volume of plasma (e.g., 50 µL) is used.

2. Tryptic Digestion:

-

The plasma sample containing Trastuzumab is subjected to digestion with trypsin.

-

Digestion is performed at a controlled pH of 7 and a temperature of 37°C for 3 hours. These conditions are optimized to achieve reasonable digestion efficiency (>80%) while minimizing in-vitro deamidation during the sample preparation process (<1%).

3. LC-MS/MS Analysis:

-

A multiplexed LC-MS/MS assay using selected reaction monitoring (SRM) is employed.

-

This allows for the simultaneous quantification of:

-

A stable signature peptide from Trastuzumab (e.g., FTISADTSK) to represent the total concentration of the antibody.

-

The non-deamidated, deamidation-sensitive signature peptide: IYPTNGYTR.

-

The deamidated products: IYPTDGYTR (aspartic acid) and IYPTisoDGYTR (isoaspartic acid).

-

The succinimide intermediate: IYPTsuccGYTR.

-

4. Quantification:

-

The concentration of each peptide is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

-

The percentage of deamidation is calculated by dividing the peak area of the deamidated peptides by the sum of the peak areas of the non-deamidated and deamidated peptides.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the deamidation mechanism and the experimental workflow for its analysis.

Caption: The chemical pathway of asparagine deamidation.

Caption: Workflow for the analysis of Trastuzumab deamidation.

Conclusion and Future Directions

The deamidation of the IYPTNGYTR sequence is a critical quality attribute of Trastuzumab that requires careful monitoring throughout the drug development and manufacturing process. The formation of aspartic and isoaspartic acid in the CDR can negatively impact the therapeutic's binding affinity and overall efficacy. The LC-MS/MS based peptide mapping methods described herein provide a robust and sensitive approach for the characterization and quantification of this modification.

Future research in this area may focus on:

-

Developing formulation strategies to minimize deamidation and enhance the long-term stability of Trastuzumab.

-

Investigating the clinical impact of different levels of deamidation on patient outcomes.

-

Applying advanced analytical techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), to further elucidate the structural consequences of IYPTNGYTR deamidation.

By continuing to unravel the complexities of Trastuzumab deamidation, the scientific community can work towards ensuring the consistent quality and optimal performance of this life-saving therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab [frontiersin.org]

- 4. research.rug.nl [research.rug.nl]

- 5. pure.rug.nl [pure.rug.nl]

In Vivo Metabolism of Trastuzumab: A Technical Guide Focused on the IYPTNGYTR Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo metabolism of Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor. The focus of this document is to elucidate the catabolic pathway of Trastuzumab and the role of the signature peptide IYPTNGYTR in its analysis. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of key processes to support further research and development in the field of therapeutic antibodies.

Introduction to Trastuzumab Metabolism

Trastuzumab exerts its therapeutic effect by binding to the extracellular domain of the HER2 receptor, leading to the inhibition of downstream signaling pathways and mediating antibody-dependent cellular cytotoxicity.[1][2][3] The in vivo metabolism of Trastuzumab, like other monoclonal antibodies, primarily occurs through intracellular catabolism. Following binding to the HER2 receptor, the Trastuzumab-HER2 complex is internalized by the cell and trafficked to lysosomes.[3] Within the acidic environment of the lysosome, the antibody is degraded by proteases into smaller peptides and individual amino acids, which are then recycled by the cell.[3] This process of internalization and lysosomal degradation is the principal route of elimination for Trastuzumab.

The peptide IYPTNGYTR, located within the complementarity-determining region (CDR) of Trastuzumab's heavy chain, is a critical signature peptide used in the bioanalysis of the drug. Its unique sequence allows for specific detection and quantification of Trastuzumab in biological matrices. A common in vivo modification of this peptide is the deamidation of its asparagine (N) residue, which can be monitored to assess the stability and integrity of the antibody over time.

Quantitative Analysis of Trastuzumab and its Metabolites

The quantification of Trastuzumab in vivo is crucial for pharmacokinetic (PK) studies and for understanding its therapeutic window. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the absolute quantification of Trastuzumab and its modifications by monitoring specific tryptic peptides, including IYPTNGYTR.

Table 1: Pharmacokinetic Parameters of Trastuzumab in Human Plasma

| Parameter | Value | Reference |

| Mean Peak Serum Concentration (500 mg weekly dose) | 377 µg/mL | |

| Mean Trough Serum Concentration (steady state) | 79 µg/mL | |

| Mean Peak Serum Concentration (steady state) | 123 µg/mL | |

| Average Half-Life (10 mg dose) | 2 days | |

| Average Half-Life (500 mg dose) | 12 days | |

| Volume of Distribution | ~44 mL/kg (approx. serum volume) | |

| LC-MS/MS Quantification Range | 5 µg/mL to 500 µg/mL |

Table 2: In Vivo Deamidation of Trastuzumab's IYPTNGYTR Peptide in Human Plasma

| Condition | Deamidation Level | Reference |

| Long-term treatment (several months) | Up to 25% of total drug concentration | |

| In vitro forced degradation (56 days) | Up to 37% of total drug concentration |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of Trastuzumab's in vivo metabolism. The following sections outline key experimental protocols.

Quantification of Trastuzumab in Human Serum via LC-MS/MS

This protocol describes the absolute quantification of Trastuzumab from human serum by analyzing its signature tryptic peptides, IYPTNGYTR and FTISADTSK, using LC-MS/MS.

Materials:

-

Human serum samples containing Trastuzumab

-

Trastuzumab reference standard

-

Stable isotope-labeled (SIL) internal standard peptides (IYPTNGYTR and FTISADTSK)

-

Denaturation buffer (e.g., 0.05% RapiGest)

-

Reducing agent (e.g., 20 mM dithiothreitol - DTT)

-

Alkylating agent (e.g., 10 mM iodoacetamide - IAM)

-

Trypsin (sequencing grade)

-

Quenching solution (e.g., 4% H3PO4 or 10% trifluoroacetic acid - TFA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw human serum samples and Trastuzumab reference standard on ice.

-

Spike serum samples and calibration standards with the SIL internal standard peptides.

-

-

Denaturation, Reduction, and Alkylation:

-

Add denaturation buffer to the samples and incubate at 80°C for 10 minutes.

-

Add DTT solution and incubate at 60°C for 60 minutes to reduce disulfide bonds.

-

Cool the samples to room temperature and add IAM solution. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

-

Tryptic Digestion:

-

Add trypsin to the samples at a protein-to-enzyme ratio of approximately 25:1 (w/w).

-

Incubate overnight at 37°C.

-

-

Reaction Quenching and Sample Cleanup:

-

Stop the digestion by adding the quenching solution.

-

Perform solid-phase extraction to purify the peptides and remove interfering matrix components. Elute the peptides with a suitable solvent (e.g., 25% ACN in 2% NH4OH).

-

-

LC-MS/MS Analysis:

-

Inject the purified peptide samples onto the LC-MS/MS system.

-

Separate the peptides using a suitable C18 column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the native and SIL-labeled IYPTNGYTR and FTISADTSK peptides.

-

-

Data Analysis:

-

Calculate the peak area ratios of the native peptides to their corresponding SIL internal standards.

-

Generate a calibration curve using the Trastuzumab reference standards and determine the concentration of Trastuzumab in the unknown samples.

-

Analysis of IYPTNGYTR Deamidation

This protocol focuses on the simultaneous quantification of the native IYPTNGYTR peptide and its deamidated forms (IYPTDGYTR and IYPTisoDGYTR) to assess in vivo degradation.

Modifications to the General Quantification Protocol:

-

Digestion pH: Perform the tryptic digestion at a neutral pH (pH 7) for 3 hours at 37°C to minimize in vitro deamidation during sample preparation.

-

LC-MS/MS Method: Include the specific MRM transitions for the deamidated and succinimide intermediate forms of the IYPTNGYTR peptide in the acquisition method.

-

Data Analysis: Quantify each peptide species (native, deamidated, and succinimide intermediate) separately to determine the percentage of deamidation relative to the total amount of the IYPTNGYTR-containing peptides.

Visualizing Key Pathways and Workflows

Graphical representations are provided to illustrate the complex biological and experimental processes involved in Trastuzumab metabolism.

Caption: Trastuzumab's Mechanism of Action on HER2 Signaling Pathways.

Caption: Workflow for In Vivo Metabolism and Ex Vivo Quantification of Trastuzumab.

Caption: Experimental Workflow for Trastuzumab Quantification from Serum.

Conclusion

The in vivo metabolism of Trastuzumab is a critical aspect of its pharmacology, primarily driven by cellular internalization and lysosomal degradation. The signature peptide IYPTNGYTR is an indispensable tool for the specific and sensitive quantification of Trastuzumab and for monitoring its in vivo modifications, such as deamidation. The protocols and data presented in this guide provide a comprehensive resource for researchers in the field of therapeutic antibody development, facilitating a deeper understanding of Trastuzumab's fate in the body and supporting the development of novel biotherapeutics. Further research focusing on the absolute quantification of catabolic peptide fragments will provide a more complete picture of the metabolic profile of Trastuzumab.

References

IYPTNGYTR as a biomarker for antibody drug conjugate metabolism.

An in-depth guide to IYPTNGYTR as a specific biomarker for monitoring the biotransformation of the antibody component in antibody-drug conjugates (ADCs), with a focus on Trastuzumab-based therapies.

Introduction

Antibody-drug conjugates (ADCs) are complex therapeutics comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker. Understanding their metabolism is critical for evaluating their stability, efficacy, and safety. ADC metabolism is a multifaceted process involving two primary pathways: the catabolism of the linker and payload, and the biotransformation of the mAb backbone itself.[1][2] This guide focuses on the latter, specifically on the use of the signature peptide IYPTNGYTR to monitor a critical biotransformation event—deamidation—in the antibody component of ADCs, using Trastuzumab emtansine (T-DM1) as a prime example.

The peptide IYPTNGYTR is a deamidation-sensitive signature peptide derived from the complementarity-determining region (CDR) of Trastuzumab.[3][4] Its monitoring provides crucial insights into the structural integrity of the antibody, which is essential for its targeting function within the ADC.

IYPTNGYTR: A Biomarker for Antibody Biotransformation

The peptide IYPTNGYTR originates from the tryptic digest of the Trastuzumab antibody. It contains an asparagine (N) residue that is susceptible to spontaneous, non-enzymatic deamidation.[4] This chemical modification converts the asparagine into either aspartic acid (D) or isoaspartic acid (isoD), altering the peptide's primary structure and potentially impacting the antibody's antigen-binding affinity and overall efficacy.

Monitoring the conversion of IYPTNGYTR to its deamidated forms (IYPTDGYTR and IYPTisoDGYTR) allows researchers to quantify the proportion of the antibody that has undergone this modification in vivo. This makes IYPTNGYTR a specific biomarker for the chemical stability of the Trastuzumab component of an ADC like T-DM1.

The Broader Context: ADC Catabolism

While IYPTNGYTR informs on the antibody's integrity, a full understanding of ADC metabolism requires the analysis of payload-containing catabolites. For T-DM1, after the ADC is internalized into a cancer cell, the Trastuzumab portion is degraded in the lysosome, releasing the active cytotoxic component. This process generates key small-molecule catabolites such as Lys-MCC-DM1 , MCC-DM1, and DM1, which are the primary biomarkers for the payload's disposition and are typically measured by LC-MS/MS. The overall bioanalytical strategy for an ADC thus integrates large-molecule (antibody) and small-molecule (payload) assays.

Quantitative Data Presentation

The stability of the IYPTNGYTR peptide can be assessed relative to a stable signature peptide from a different region of the antibody, such as FTISADTSK, which is not prone to modification. The following table summarizes data from an in vitro forced degradation study of Trastuzumab at 37°C and pH 8, illustrating the differential stability of these peptides over time.

| Time (Days) | Concentration of FTISADTSK (µg/mL) | Concentration of IYPTNGYTR (µg/mL) | Percent Decrease of IYPTNGYTR |

| 0 | 400 | 400 | 0% |

| 7 | 400 | 350 | 12.5% |

| 14 | 400 | 320 | 20.0% |

| 28 | 400 | 280 | 30.0% |

| 56 | 400 | 250 | 37.5% |

| (Data adapted from a forced degradation study.) |

Experimental Protocols

The gold standard for quantifying IYPTNGYTR and its variants is a multiplexed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method following enzymatic digestion of the antibody.

Protocol: LC-MS/MS Quantification of Trastuzumab Signature Peptides

1. Sample Preparation and Tryptic Digestion:

-

Matrix: Human plasma (50 µL).

-

Denaturation & Reduction: Samples are denatured and reduced to unfold the antibody structure.

-

Alkylation: Cysteine residues are alkylated to prevent disulfide bond reformation.

-

Digestion: The sample is subjected to enzymatic digestion with trypsin. To minimize artificial deamidation of IYPTNGYTR during this step, the digestion is performed at a controlled pH of 7.0 for 3 hours at 37°C. This condition provides a balance between digestion efficiency and the stability of the deamidation-sensitive peptide.

-

Quenching: The digestion is stopped by adding an acid, such as formic acid.

2. Liquid Chromatography (LC) Separation:

-

Column: A suitable reversed-phase column (e.g., C18) is used to separate the resulting peptides.

-

Mobile Phases: A gradient elution is typically used with:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides based on their hydrophobicity.

3. Mass Spectrometry (MS/MS) Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

-

Transitions Monitored: Specific precursor-to-product ion transitions are monitored for each target peptide to ensure high selectivity and sensitivity. This includes transitions for:

-

Stable peptide (e.g., FTISADTSK)

-

Deamidation-sensitive peptide (IYPTNGYTR )

-

Deamidated products (IYPTDGYTR, IYPTisoDGYTR)

-

Succinimide intermediate (IYPTsuccGYTR)

-

-

Quantification: The concentration of each peptide is determined by comparing the peak area to that of a stable isotope-labeled internal standard, correlated against a standard curve. The clinically relevant range for quantification is typically 0.5 to 500 µg/mL.

Visualizations

Biotransformation Pathway

Caption: Biotransformation of the IYPTNGYTR peptide via deamidation.

Experimental Workflow

Caption: LC-MS/MS workflow for IYPTNGYTR biomarker analysis.

References

An In-depth Technical Guide to the Chemical Properties and Structure of the IYPTNGYTR Peptide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of the peptide IYPTNGYTR. This peptide is of significant interest in the field of biopharmaceutical analysis, particularly for monitoring the stability and metabolism of the therapeutic monoclonal antibody, Trastuzumab.

Introduction

The peptide with the single-letter amino acid sequence IYPTNGYTR (Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine) is a signature peptide derived from the complementarity-determining region (CDR) of the heavy chain of Trastuzumab, a monoclonal antibody used in cancer therapy. Following enzymatic digestion of Trastuzumab, typically with trypsin, IYPTNGYTR is generated and its quantification is crucial for monitoring the in vivo biotransformation of the antibody drug.[1][2][3] Of particular importance is its susceptibility to deamidation at the asparagine (Asn) residue, a post-translational modification that can impact the therapeutic efficacy of Trastuzumab.[2][4]

Chemical Properties and Structure

The fundamental chemical properties of IYPTNGYTR are dictated by its amino acid composition. As a tryptic peptide, it possesses a C-terminal arginine. The peptide's primary structure and key physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of IYPTNGYTR

| Property | Value | Source |

| Amino Acid Sequence | Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine | |

| CAS Number | 1431957-72-0 | |

| Molecular Formula | C₄₉H₇₄N₁₂O₁₄ | Calculated |

| Average Molecular Weight | 1083.19 Da | Calculated |

| Monoisotopic Molecular Weight | 1082.5411 Da | Calculated |

| Isoelectric Point (pI) | ~9.75 | Calculated |

| Grand Average of Hydropathicity (GRAVY) | -0.733 | Calculated |

| Solubility | Soluble in water. For enhanced solubility, 10-30% acetic acid or a small amount of DMSO can be used. |

A critical chemical characteristic of IYPTNGYTR is its propensity for deamidation at the Asparagine (Asn) residue, which is located at position 55 of the Trastuzumab heavy chain. This non-enzymatic reaction is highly dependent on pH, with increased rates observed at pH 7.5 and above. The deamidation proceeds through a succinimide intermediate, which then hydrolyzes to form either aspartic acid (Asp) or iso-aspartic acid (isoAsp).

The deamidation of the asparagine residue in IYPTNGYTR is a critical modification that can be monitored to assess the stability of Trastuzumab.

Role in Biopharmaceutical Analysis

IYPTNGYTR serves as a crucial signature peptide for the quantitative analysis of Trastuzumab in biological matrices. Its concentration is a direct measure of the amount of Trastuzumab that has not undergone deamidation at Asn55. In contrast, another signature peptide from Trastuzumab, FTISADTSK, is stable and represents the total concentration of the antibody. By comparing the concentrations of these two peptides, the extent of deamidation can be determined.

Deamidation within the CDR can lead to a loss of binding affinity to its target, HER2, and can also result in reduced recognition by antibodies used in enzyme-linked immunosorbent assays (ELISA), potentially leading to an underestimation of the total drug concentration by this method.

Experimental Protocols

The most common analytical technique for the quantification of IYPTNGYTR and its deamidation products is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol is a generalized representation based on methodologies described in the literature.

-

Protein Precipitation: An initial protein precipitation step may be employed to remove bulk proteins from the plasma sample.

-

Reduction and Alkylation: The sample containing Trastuzumab is denatured, and the disulfide bonds are reduced (e.g., with dithiothreitol) and alkylated (e.g., with iodoacetamide) to ensure complete digestion.

-

Buffer Exchange: The sample buffer is exchanged to a digestion-compatible buffer, typically around pH 7.0 to minimize artificial deamidation during the digestion process.

-

Tryptic Digestion: Trypsin is added to the sample, and the mixture is incubated at 37°C for a defined period (e.g., 3 hours) to digest the antibody into smaller peptides, including IYPTNGYTR.

-

Digestion Quenching: The digestion is stopped by adding an acid, such as formic acid, which also prepares the sample for LC-MS/MS analysis.

-

Internal Standard Spiking: Stable isotope-labeled (SIL) versions of the peptides of interest are often added to the sample to serve as internal standards for accurate quantification.

The digested sample is then analyzed by LC-MS/MS, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

Table 2: Representative LC-MS/MS Parameters for IYPTNGYTR and its Variants

| Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| IYPTNGYTR | 542.8 [M+2H]²⁺ | 808.4 [y₇]⁺ | Non-deamidated form |

| IYPTDGYTR / IYPTisoDGYTR | 543.3 [M+2H]²⁺ | 809.4 [y₇]⁺ | Deamidated forms |

| IYPTsuccGYTR | 534.3 [M+2H]²⁺ | 791.4 [y₇]⁺ | Succinimide intermediate |

| FTISADTSK | 485.3 [M+2H]²⁺ | 721.4 [y₆]⁺ | Stable signature peptide |

Note: The specific m/z values may vary slightly depending on the instrument and calibration.

The overall process for the analysis of IYPTNGYTR from biological samples can be visualized as follows:

Quantitative Data

The LC-MS/MS methods for IYPTNGYTR are validated to ensure accuracy and precision. The following table summarizes typical quantitative performance metrics from published studies.

Table 3: Summary of Quantitative Method Performance

| Parameter | Value | Context | Source |

| Linear Dynamic Range | 0.5 - 500 µg/mL | For Trastuzumab in human plasma | |

| Bias and CV | < 15% | Within the validated range | |

| In Vitro Deamidation | Up to 37% | After 56 days in plasma at 37°C | |

| In Vivo Deamidation | Up to 25% | In breast cancer patient samples | |

| LLOQ (Lower Limit of Quantitation) | 1 µg/mL | For Nivolumab using Trastuzumab as internal standard | |

| Microflow LC-MS/MS Sensitivity | 5-fold increase | Compared to traditional flow LC-MS/MS |

Conclusion

The peptide IYPTNGYTR is a critical analyte for the pharmacokinetic and pharmacodynamic assessment of Trastuzumab. Its chemical susceptibility to deamidation at the Asn55 residue of the parent antibody provides a direct means to monitor a critical quality attribute that may impact the drug's efficacy. The well-established experimental workflows, primarily centered around LC-MS/MS, allow for precise and accurate quantification of both the native and deamidated forms of this signature peptide, providing invaluable data for drug development and clinical monitoring.

References

Trastuzumab Biotransformation and IYPTNGYTR Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biotransformation of Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, with a specific focus on the formation and analytical significance of the signature peptide IYPTNGYTR. This document details the metabolic pathways, experimental protocols for analysis, and quantitative data pertinent to the study of Trastuzumab in preclinical and clinical settings.

Introduction to Trastuzumab and its Biotransformation

Trastuzumab is a cornerstone of therapy for HER2-positive breast and gastric cancers.[1] As a large protein therapeutic, its efficacy and safety are intrinsically linked to its pharmacokinetic profile and metabolic fate. Unlike small molecule drugs, which are often metabolized by cytochrome P450 enzymes, monoclonal antibodies like Trastuzumab are primarily eliminated through intracellular catabolism.[2] This process involves uptake by cells, followed by degradation into smaller peptides and amino acids within lysosomes.[3][4][5]

The biotransformation of Trastuzumab is a critical area of study, as modifications to the antibody structure can impact its stability, efficacy, and immunogenicity. A key biotransformation event is deamidation, particularly within the complementarity-determining regions (CDRs), which are crucial for antigen binding.

The Significance of the IYPTNGYTR Peptide

The peptide IYPTNGYTR is a signature peptide derived from the tryptic digestion of the light chain of Trastuzumab. It is located within a deamidation-sensitive region and is therefore a critical analyte for monitoring the chemical stability and in vivo fate of Trastuzumab. The asparagine (Asn) residue at position 55 within this peptide is a hotspot for deamidation, leading to the formation of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues. This modification can alter the charge and conformation of the antibody, potentially affecting its binding affinity to the HER2 receptor and its recognition by analytical antibodies used in immunoassays.

Quantitative Analysis of Trastuzumab and its Biotransformation Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Trastuzumab and its biotransformation products. This technique relies on the tryptic digestion of the antibody into smaller peptides, followed by the selective detection and quantification of signature peptides.

Signature Peptides for Quantification

Two key signature peptides are often monitored:

-

FTISADTSK: A stable signature peptide that is not prone to modification. It is used to quantify the total Trastuzumab concentration.

-

IYPTNGYTR: A deamidation-sensitive signature peptide used to quantify the intact, unmodified form of Trastuzumab.

By comparing the concentrations of these two peptides, the extent of deamidation can be determined. Additionally, the deamidated products, IYPTDGYTR and IYPTisoDGYTR, can be directly quantified.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Trastuzumab biotransformation.

Table 1: In Vitro and In Vivo Deamidation of Trastuzumab

| Study Type | Conditions | Duration | Extent of Deamidation | Reference |

| In Vitro Forced Degradation | pH 8, 37°C | 56 days | Up to 37% | |

| In Vivo (Patient Samples) | Breast cancer patients on long-term Trastuzumab treatment | Several months | Up to 25% |

Table 2: LC-MS/MS Assay Parameters for Trastuzumab Quantification

| Parameter | Value | Reference |

| Clinically Relevant Range | 0.5 to 500 µg/mL | |

| Bias and CV values | Well below 15% | |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL in mouse plasma |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of Trastuzumab biotransformation.

Sample Preparation for Peptide Mapping

The following is a typical workflow for the preparation of Trastuzumab samples for LC-MS/MS analysis.

Diagram 1: Experimental Workflow for Trastuzumab Peptide Mapping

Caption: Workflow for Trastuzumab sample preparation and analysis.

Protocol:

-

Denaturation: To 50 µL of plasma sample, add a denaturing agent such as 6.4 M guanidine chloride.

-

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

-

Alkylation: Add iodoacetamide to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.

-

Digestion: Dilute the sample to reduce the concentration of guanidine hydrochloride to below 1 M. Add trypsin at a protein-to-enzyme ratio of 25:1 and incubate at 37°C for 3 hours to overnight. The digestion is typically performed at pH 7 to minimize in-vitro deamidation.

-

Quenching: Stop the digestion by adding an acid, such as 10% trifluoroacetic acid.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is used.

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for peptide separation.

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Selected Reaction Monitoring (SRM) is employed for quantitative analysis on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for each signature peptide are monitored.

Table 3: Example SRM Transitions for Trastuzumab Signature Peptides

| Peptide | Precursor Ion (m/z) | Product Ion (m/z) |

| IYPTNGYTR | 542.8 | 405.1 |

| FTISADTSK | 485.2 | 721.3 |

| GPSVFPLAPSSK | 593.8 | 699.4 |

Source:

Signaling Pathways and Intracellular Fate

The biotransformation of Trastuzumab is initiated by its binding to the HER2 receptor on the surface of cancer cells.

Diagram 2: Trastuzumab Internalization and Degradation Pathway

References

- 1. Trastuzumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Characteristics of Monoclonal Antibody Drugs - Creative Proteomics [creative-proteomics.com]

- 3. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

Foundational Principles of Signature Peptides in Protein Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of proteins is paramount in various fields of biological research and drug development, from biomarker discovery to understanding disease mechanisms and assessing therapeutic efficacy. While traditional ligand-binding assays have been the cornerstone of protein quantification, mass spectrometry (MS)-based approaches, particularly those employing signature peptides, have emerged as a powerful and specific alternative. This technical guide delves into the foundational principles of using signature peptides for protein quantification, providing an in-depth overview of the methodology, from experimental design to data analysis.

At its core, the signature peptide approach involves the enzymatic digestion of a target protein into a complex mixture of smaller peptides. From this mixture, one or more unique peptides, termed "signature peptides" or "surrogate peptides," are selected for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The concentration of these signature peptides serves as a proxy for the concentration of the parent protein. This bottom-up proteomics strategy offers high specificity and the capability for multiplexing, allowing for the simultaneous quantification of multiple proteins in a single analysis.[4][5]

This guide will provide detailed experimental protocols, present quantitative data in a structured format, and visualize key workflows and pathways to offer a comprehensive resource for researchers and professionals in the field.

Core Principles of Signature Peptide Selection

The selection of appropriate signature peptides is a critical step that significantly impacts the accuracy and reliability of the quantification results. Several key criteria must be considered:

-

Uniqueness: The amino acid sequence of the signature peptide must be unique to the target protein within the biological matrix being analyzed. This ensures that the measured signal originates solely from the protein of interest. In silico tools like BLAST can be used to verify peptide uniqueness against protein sequence databases.

-

Detectability and Stability: The peptide should exhibit good ionization efficiency and fragmentation characteristics in the mass spectrometer to ensure a strong and stable signal. Peptides prone to post-translational modifications (PTMs) or chemical modifications during sample preparation should generally be avoided unless the modification itself is the target of the study.

-

Reproducible Generation: The signature peptide should be consistently and reproducibly generated during enzymatic digestion. This requires optimization of the digestion protocol to ensure complete and efficient cleavage.

-

Physicochemical Properties: The peptide's length (typically 7-20 amino acids), hydrophobicity, and chromatographic behavior should be suitable for LC-MS/MS analysis.

Experimental Workflow for Signature Peptide Quantification

The overall workflow for protein quantification using signature peptides can be broken down into several key stages, each requiring careful optimization.

Caption: A generalized experimental workflow for protein quantification using signature peptides.

Detailed Experimental Protocols

Protocol 1: In-Solution Protein Digestion

This protocol describes a standard method for digesting proteins in solution prior to LC-MS/MS analysis.

Materials:

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Ammonium Bicarbonate (NH4HCO3)

-

Trypsin (mass spectrometry grade)

-

Formic Acid

Procedure:

-

Denaturation: Resuspend the protein sample in a buffer containing 8 M urea and 100 mM NH4HCO3.

-

Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.

-

Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA.

-

Dilution: Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to less than 2 M, which is necessary for optimal trypsin activity.

-

Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS/MS analysis.

Protocol 2: Stable Isotope-Labeled (SIL) Peptide Spike-in for Absolute Quantification

For absolute quantification, a known amount of a stable isotope-labeled version of the signature peptide is added to the sample.

Procedure:

-

Peptide Synthesis: Synthesize a heavy-isotope labeled version of the target signature peptide. This typically involves incorporating amino acids with 13C and/or 15N isotopes.

-

Quantification of SIL Peptide: Accurately determine the concentration of the SIL peptide stock solution.

-

Spike-in: After protein extraction and denaturation but before enzymatic digestion, add a known amount of the SIL peptide to the sample.

-

Digestion and Analysis: Proceed with the enzymatic digestion and LC-MS/MS analysis as described in Protocol 1.

-

Quantification: The absolute quantity of the endogenous (light) peptide is determined by comparing its peak area to that of the known amount of the co-eluting heavy SIL peptide.

Quantitative Data Presentation

The performance of a signature peptide-based quantification assay is evaluated based on several key parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize representative quantitative data for selected signature peptides.

Table 1: Quantitative Performance of Signature Peptides

| Signature Peptide | LLOQ (pg/mL) | Linear Dynamic Range (pg/mL) | Accuracy at LLOQ (%) | Precision (%CV) at LLOQ |

| AGLIVAEGVTK | 2.64 | 2.64 - 10,000 | 94 | < 14 |

| LGLDFDSFR | 10.7 | 10.7 - 20,000 | 98 | < 12 |

| FNWYVDGVEVHNAK | 16.8 | 16.8 - 25,000 | 106 | < 10 |

*Data obtained using a microflow LC system coupled to a ZenoTOF 7600 system.

Table 2: Comparison of LLOQ with and without Summation of Multiple Fragment Ions

| Signature Peptide | LLOQ (Single Fragment Ion) (pg/mL) | LLOQ (Summed Fragment Ions) (pg/mL) | Improvement Factor |

| AGLIVAEGVTK | 6.5 | 2.64 | 2.5x |

| LGLDFDSFR | 21.4 | 10.7 | 2.0x |

| FNWYVDGVEVHNAK | 84.0 | 16.8 | 5.0x |

Visualization of Signaling Pathways

Signature peptide quantification is a powerful tool for studying the dynamics of signaling pathways. By quantifying the changes in the abundance of key proteins and their post-translational modifications, researchers can gain insights into pathway activation and inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers.

Caption: A simplified diagram of the EGFR signaling pathway leading to cell proliferation.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its components are frequently dysregulated in cancer, making it a key target for therapeutic intervention.

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The use of signature peptides in conjunction with LC-MS/MS provides a robust and specific platform for the quantification of proteins in complex biological matrices. The success of this approach hinges on the careful selection of signature peptides, meticulous optimization of experimental protocols, and rigorous validation of assay performance. As mass spectrometry technology continues to advance, the sensitivity, throughput, and scope of signature peptide-based protein quantification are expected to further expand, solidifying its role as an indispensable tool in both basic research and the development of new therapeutics.

References

- 1. Signature-peptide approach to detecting proteins in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative bioanalysis of proteins by digestion and LC-MS/MS: the use of multiple signature peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Exploratory Studies of Monoclonal Antibody Deamidation Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of monoclonal antibody (mAb) deamidation, a critical quality attribute that can impact the efficacy, safety, and stability of therapeutic proteins. We will delve into the mechanisms of deamidation, analytical strategies for its characterization, and its potential impact on biological function.

Introduction to Monoclonal Antibody Deamidation

Deamidation is a non-enzymatic chemical modification that involves the conversion of an asparagine (Asn) or glutamine (Gln) residue to an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue, or a glutamic acid (Glu) residue, respectively. Deamidation of Asn is significantly more common and proceeds through a succinimide intermediate, particularly when the Asn is followed by a small amino acid like glycine or serine.[1] This modification introduces a negative charge and can alter the local protein structure, potentially affecting antigen binding, Fc receptor interaction, and overall stability.[2][3]

The rate of deamidation is influenced by several factors, including pH, temperature, and the composition of the formulation buffer.[4] Generally, deamidation rates increase with higher pH and temperature. The primary sequence and three-dimensional structure of the mAb also play a crucial role, with certain "hot spot" sequences being more susceptible to this modification.[5]

The Chemical Pathway of Asparagine Deamidation

The primary mechanism for asparagine deamidation under neutral to basic conditions involves the formation of a five-membered succinimide (or aspartimide) ring intermediate. This intermediate is then hydrolyzed to form either aspartic acid or isoaspartic acid, typically in a ratio of approximately 1:3.

Quantitative Analysis of Deamidation

The propensity for deamidation is a critical consideration during the development of monoclonal antibodies. Forced degradation studies, where mAbs are subjected to stress conditions such as elevated temperature and pH, are employed to identify potential deamidation sites and to understand the degradation pathways.

Impact of pH and Temperature on Deamidation Rates

The rate of deamidation is highly dependent on the pH and temperature of the solution. The following tables summarize quantitative data from studies on IgG1 antibodies, illustrating the acceleration of deamidation at higher pH and temperature.

| mAb | Condition | Deamidation Site | Deamidation Rate Constant (day⁻¹) | Reference |

| IgG1 mAb | Formulation Buffer (pH 5.0-5.8), 37°C | LC Asn93 | < 1.0 x 10⁻³ | |

| IgG1 mAb | Formulation Buffer (pH 5.0-5.8), 37°C | HC Asn43 | < 1.0 x 10⁻³ | |

| IgG1 mAb | Formulation Buffer (pH 5.0-5.8), 37°C | HC Asn55 | < 1.0 x 10⁻³ | |

| IgG1 mAb | Phosphate Buffer (pH 8.5), 37°C | HC Asn57 | > 2.3 x 10⁻³ | |

| IgG1 mAb | Phosphate Buffer (pH 8.5), 37°C | LC Asn28 | > 2.3 x 10⁻³ | |

| IgG1 mAb | Phosphate Buffer (pH 8.5), 37°C | LC Asn53 | > 2.3 x 10⁻³ | |

| IgG1 mAb | Phosphate Buffer (pH 8.5), 37°C | HC Asn55 | > 2.3 x 10⁻³ |

| Antibody Fragment | Condition | Deamidation Site | Half-life (days) | Reference |

| Fc IgG1 Peptide | Tris Buffer (pH 7.5), 37°C | N382 | ~3.4 | |

| Intact Fc IgG1 | Tris Buffer (pH 7.5), 37°C | N382 | ~108 |

Influence of Buffer Composition on Deamidation

The choice of buffer can significantly influence the rate of deamidation. While direct comparative studies across multiple buffer systems for a single mAb are limited in the public domain, the available data suggests that buffer choice is a critical parameter in formulation development to minimize degradation. Histidine is a commonly used buffer in mAb formulations due to its favorable stability profile.

| Antibody | Buffer System | Condition | Observation | Reference |

| IgG4 mAb | Sodium Citrate | Stability | Showed superior performance compared to citrate phosphate. | |

| IgG4 mAb | Histidine | Stability | Formulations with trehalose or sorbitol demonstrated stability comparable to approved IgG4 formulations. | |

| IgG4 mAb | Acetate | Stability | Outperformed citrate-based buffers in some aspects. | |

| IgG1 mAb | Phosphate vs. Histidine | Stability | Hinge region hydrolysis was lower in histidine buffer compared to phosphate buffer at identical pH. |

Experimental Protocols for Deamidation Analysis

Accurate detection and quantification of deamidation are crucial for process control and quality assessment. The following sections detail common experimental protocols used in exploratory studies of mAb deamidation.

Forced Deamidation Protocol

This protocol is designed to intentionally induce deamidation to identify potential hotspots and assess the stability of a monoclonal antibody.

Objective: To accelerate deamidation for analytical characterization.

Materials:

-

Monoclonal antibody solution (e.g., 1-10 mg/mL)

-

High pH buffer (e.g., 0.1 M sodium phosphate, pH 8.0-9.0 or 0.1 M NaOH)

-

Incubator or water bath set to a high temperature (e.g., 37-45°C)

-

Dialysis or buffer exchange columns

-

Appropriate formulation buffer for quenching the reaction

Procedure:

-

Sample Preparation: Dialyze the mAb into the high pH stress buffer.

-

Incubation: Incubate the mAb solution at the elevated temperature for a defined period (e.g., from hours to several weeks). Time points should be taken to monitor the progression of deamidation.

-

Quenching: At each time point, remove an aliquot of the sample and immediately stop the degradation by lowering the pH and temperature. This can be achieved by dialyzing or buffer exchanging the sample into its formulation buffer and storing it at -80°C.

-

Analysis: Analyze the stressed samples using the analytical methods described below (IEX-HPLC, Peptide Mapping LC-MS).

Ion-Exchange Chromatography (IEX-HPLC)

IEX-HPLC separates molecules based on their net surface charge. Deamidation introduces a negative charge, resulting in an earlier elution time on a cation-exchange column compared to the non-deamidated mAb.

Objective: To separate and quantify deamidated variants.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Cation-exchange column (e.g., ProPac WCX-10)

Reagents:

-

Mobile Phase A: Low salt buffer (e.g., 10 mM sodium phosphate, pH 7.2)

-

Mobile Phase B: High salt buffer (e.g., 10 mM sodium phosphate, 200 mM NaCl, pH 7.2)

Procedure:

-

Column Equilibration: Equilibrate the cation-exchange column with Mobile Phase A.

-

Sample Injection: Inject the mAb sample (typically 20-100 µg) onto the column.

-

Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30-60 minutes).

-

Detection: Monitor the elution profile at 280 nm.

-

Quantification: Integrate the peak areas corresponding to the main peak and the acidic variants (deamidated forms) to determine the relative percentage of deamidation.

Peptide Mapping by LC-MS

Peptide mapping provides site-specific information about deamidation. The mAb is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry.

Objective: To identify and quantify specific deamidation sites.

Workflow:

Protocol:

-

Denaturation, Reduction, and Alkylation:

-

Denature the mAb (e.g., in 6 M Guanidine HCl).

-

Reduce disulfide bonds with a reducing agent (e.g., 10 mM Dithiothreitol, DTT).

-

Alkylate the free sulfhydryl groups to prevent re-oxidation (e.g., with 25 mM Iodoacetamide).

-

-

Enzymatic Digestion:

-

Buffer exchange the sample into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).

-

Incubate at 37°C for a specified time (e.g., 4-18 hours). To minimize method-induced deamidation, shorter digestion times can be employed.

-

-

LC-MS/MS Analysis:

-

Quench the digestion by adding an acid (e.g., formic acid).

-

Inject the peptide mixture onto a reversed-phase LC column.

-

Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid.

-

Analyze the eluting peptides using a high-resolution mass spectrometer capable of both MS and MS/MS fragmentation.

-

-

Data Analysis:

-

Identify the peptides by matching the MS/MS fragmentation patterns to the theoretical fragments of the mAb sequence.

-

Identify deamidated peptides by a +1 Da mass shift.

-

Quantify the extent of deamidation at specific sites by comparing the peak areas of the deamidated and non-deamidated peptide ions.

-

Impact of Deamidation on Biological Function

Deamidation can have significant consequences for the biological activity of a monoclonal antibody. The introduction of a negative charge and potential conformational changes can affect both antigen binding and Fc-mediated effector functions.

Effect on Antigen Binding

Deamidation within the complementarity-determining regions (CDRs) can directly impact the antigen-binding affinity. The alteration of charge and structure within the paratope can disrupt the precise interactions required for high-affinity binding to the target antigen. This can lead to a reduction or complete loss of the therapeutic efficacy of the mAb.

Impact on Fc-Mediated Effector Functions

Deamidation in the Fc region can modulate the interaction of the antibody with Fc receptors (FcγRs) on immune cells, thereby affecting effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):

ADCC is a critical mechanism of action for many therapeutic antibodies, particularly in oncology. It is initiated by the binding of the antibody Fc region to FcγRs, primarily FcγRIIIa (CD16a), on effector cells like Natural Killer (NK) cells. This binding triggers the release of cytotoxic granules, leading to the lysis of the target cell.

Deamidation at specific sites in the Fc region, such as Asn325 in IgG1, has been shown to significantly reduce binding to FcγRIIIa and consequently abolish ADCC activity. This highlights the importance of monitoring deamidation in the Fc region as a critical quality attribute.

Complement-Dependent Cytotoxicity (CDC):

CDC is another important effector function where the binding of C1q to the Fc region of the antibody initiates the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and lysis of the target cell. While the direct impact of deamidation on CDC is less extensively studied than on ADCC, any modification that alters the conformation of the C1q binding site in the Fc region could potentially affect the initiation of the complement cascade.

Conclusion

The deamidation of asparagine and glutamine residues is a critical post-translational modification that requires careful monitoring and control throughout the lifecycle of a monoclonal antibody therapeutic. Understanding the factors that influence deamidation, employing robust analytical methods for its characterization, and assessing its impact on biological function are essential for ensuring the development of safe, stable, and efficacious antibody-based drugs. This guide provides a foundational framework for researchers and drug development professionals to design and execute exploratory studies on mAb deamidation products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Characterization of IgG1 Fc Deamidation at Asparagine 325 and Its Impact on Antibody-dependent Cell-mediated Cytotoxicity and FcγRIIIa Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Clinical Imperative of Monitoring Trastuzumab Deamidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, is a cornerstone of therapy for HER2-positive breast and gastric cancers. As a complex biologic, trastuzumab is susceptible to post-translational modifications, among which deamidation is of critical concern. This technical guide provides a comprehensive overview of the clinical relevance of monitoring trastuzumab deamidation. It delves into the molecular mechanisms of deamidation, its impact on the drug's efficacy, pharmacokinetics, and immunogenicity, and presents detailed methodologies for its monitoring. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to ensure the quality, safety, and efficacy of this vital therapeutic agent.

Introduction: The Significance of Trastuzumab and the Challenge of Deamidation

Trastuzumab has revolutionized the treatment of HER2-positive cancers by specifically targeting the human epidermal growth factor receptor 2 (HER2), a transmembrane protein that, when overexpressed, drives aggressive tumor growth.[1][2] The efficacy of trastuzumab is intrinsically linked to its ability to bind to the extracellular domain of HER2 with high affinity, thereby inhibiting downstream signaling pathways and flagging cancer cells for destruction by the immune system.[3][4]